BenchChemオンラインストアへようこそ!

2,3-Dihydrotryptophan

Enzyme mechanism Tryptophan synthase Diastereomer pharmacology

2,3-Dihydrotryptophan is a must-buy indoline amino acid for enzymologists. Its saturated C2–C3 bond blocks aromatic amino acid decarboxylase and resists tryptophan 2,3-dioxygenase. Critically, its two diastereomers (A and B) show *opposing* inhibition profiles with over 150-fold Ki differences on tryptophanase vs. tryptophan synthase. Using unresolved mixtures yields misleading kinetic data. For gut microbial tryptophanase targeting in CKD research, only diastereomer A (Ki=2 µM) is a potent slow-binding inhibitor; diastereomer B is inactive (Ki=1,600 µM). Peptide chemists benefit from its stability during TFA cleavage. Insist on HPLC-resolved isomers with certified de.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
CAS No. 7536-97-2
Cat. No. B1498663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydrotryptophan
CAS7536-97-2
Synonyms2,3-dihydrotryptophan
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2N1)CC(C(=O)O)N
InChIInChI=1S/C11H14N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,7,9,13H,5-6,12H2,(H,14,15)/t7?,9-/m0/s1
InChIKeySPHNJDOWMOXSMT-NETXQHHPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3-Dihydrotryptophan (CAS 7536-97-2): Chemical Identity, Indoline Scaffold, and Research-Grade Procurement Profile


2,3-Dihydrotryptophan (CAS 7536-97-2, C₁₁H₁₄N₂O₂, MW 206.24 g/mol) is a synthetic analog of L-tryptophan in which the indole C2–C3 double bond is reduced to yield an indoline (2,3-dihydroindole) ring system [1]. The L-isomer is the biologically relevant form, designated MeSH Unique ID C044338 and classified as a tryptophan analog [1]. This saturation transforms the planar aromatic indole into a tetrahedral C3 carbon, creating a chiral center at position 3 that gives rise to two diastereoisomers (designated A and B) when the L-α-carbon configuration is retained [2]. Commercially, the compound is typically supplied as the DL-mixture or as the resolved L-diastereomer pair at purities ≥95%, primarily for biochemical mechanism studies, enzyme inhibitor development, and peptide chemistry applications .

Why 2,3-Dihydrotryptophan Cannot Be Replaced by L-Tryptophan or Other Indole Analogs in Critical Research Applications


The saturated C2–C3 bond in 2,3-dihydrotryptophan introduces a tetrahedral geometry at C3 that is absent in L-tryptophan, oxindolyl-L-alanine, and other aromatic indole analogs [1]. This structural difference fundamentally alters enzyme recognition: 2,3-dihydrotryptophan is not a substrate for aromatic amino acid decarboxylase, resists tryptophan 2,3-dioxygenase-mediated ring opening, and undergoes only minor hepatic dehydrogenation back to the parent indole [2]. Furthermore, the two diastereoisomers exhibit opposing inhibitory profiles against tryptophanase versus tryptophan synthase, with Ki values differing by over 150-fold between diastereomers for each enzyme [3]. These stereochemical and metabolic properties mean that L-tryptophan, D-tryptophan, 5-hydroxytryptophan, oxindolyl-L-alanine, or indole-3-propionic acid cannot serve as functional surrogates in studies requiring either stable indoline character or diastereomer-specific enzyme inhibition.

Quantitative Differentiation Evidence for 2,3-Dihydrotryptophan vs. Closest Analogs


Diastereomer-Specific Tryptophan Synthase Inhibition: 157-Fold Difference in Ki Between 2,3-Dihydro-L-tryptophan Diastereoisomers A and B

When resolved into its two diastereoisomers by preparative HPLC, 2,3-dihydro-L-tryptophan exhibits strikingly divergent inhibition of the α₂β₂ complex of tryptophan synthase from E. coli [1]. Diastereoisomer B is a potent competitive inhibitor with Ki = 6 µM, whereas diastereoisomer A is a weak inhibitor with Ki = 940 µM under identical conditions (pH 7.8, 25 °C) [1]. This 157-fold difference in affinity between the two diastereoisomers of the same compound enables stereochemical probing of the enzyme active site. By comparison, L-tryptophan (the natural substrate) has a Km of approximately 50–150 µM for tryptophan synthase, meaning diastereoisomer B binds roughly 8- to 25-fold more tightly than the substrate itself [2].

Enzyme mechanism Tryptophan synthase Diastereomer pharmacology

Reversed Diastereomer Selectivity for Tryptophanase: Diastereoisomer A is an 800-Fold More Potent Inhibitor than Diastereoisomer B

The inhibitory preference of the two diastereoisomers of 2,3-dihydro-L-tryptophan is completely reversed for tryptophanase relative to tryptophan synthase [1]. Diastereoisomer A acts as a potent slow-binding competitive inhibitor of E. coli tryptophanase with Ki = 2 µM, while diastereoisomer B is very weak with Ki = 1,600 µM (pH 8.0, 25 °C) [1]. This represents an 800-fold difference between the diastereoisomers, and diastereoisomer A binds roughly 10–100-fold more tightly than the Km/Ki values for L-tryptophan [2]. The orthogonal selectivity profile—diastereoisomer B inhibits tryptophan synthase but not tryptophanase; diastereoisomer A inhibits tryptophanase but not tryptophan synthase—provides a unique pair of stereochemical probes.

Tryptophanase inhibition Slow-binding inhibitor Diastereomer selectivity

Metabolic Stability: Resistance to Enzymatic Dehydrogenation and Decarboxylation Distinguishes 2,3-Dihydrotryptophan from L-Tryptophan

Unlike L-tryptophan, which is rapidly metabolized by aromatic amino acid decarboxylase to tryptamine and by tryptophan 2,3-dioxygenase to kynurenine pathway metabolites, 2,3-dihydrotryptophan is neither a substrate nor an inhibitor of aromatic amino acid decarboxylase [1]. When administered to rats, 2,3-dihydrotryptophan and its decarboxylated analog 2,3-dihydrotryptamine are metabolized primarily to 2,3-dihydroindoleacetic acid, with hepatic microsomal dehydrogenation back to the parent indole occurring only to a small extent [1]. Furthermore, both 2,3-dihydroamino acids are transported unchanged across the blood-brain barrier, producing observable CNS effects (catatonia at 500 mg/kg in mice) [1]. L-Tryptophan, by contrast, undergoes extensive first-pass metabolism yielding serotonin, kynurenines, and indole-3-acetic acid, making it unsuitable for studying indoline-specific pharmacology.

Metabolic stability Indoline ring Blood-brain barrier

Peptide Chemistry: Dihydrotryptophan Resists Acid-Catalyzed Tryptophan Cross-Linking, Enabling Controlled Ditryptophan Formation

In neat trifluoroacetic acid (TFA), tryptophan residues undergo acid-catalyzed cross-linking to form a diastereomeric mixture of tryptophan dimers, a long-standing problem in peptide synthesis [1]. Dihydrotryptophan (Dht), by virtue of its saturated indoline ring, is completely resistant to this cross-linking under identical TFA conditions [1]. When incorporated into peptides as Nα-Boc-Dht(Cbz)-OH, it remains intact through acidolytic deprotection and can be subsequently oxidized back to tryptophan with DDQ during convergent oxidation steps [1]. This orthogonal protection strategy is unavailable with native tryptophan, which cross-links uncontrollably. However, Dht is not a universal protecting group for Trp since DDQ is incompatible with easily oxidized residues (e.g., cysteine, methionine) [1].

Peptide synthesis Tryptophan modification Ditryptophan cross-linking

Analytical Utility: Selective Pyridine Borane Reduction of Tryptophan to 2,3-Dihydrotryptophan Enables Mass Spectrometry Quantitation

Pyridine borane selectively reduces tryptophan residues in peptides and proteins to 2,3-dihydrotryptophan under acidic conditions, leaving all other amino acid side chains unmodified [1]. In lysozyme, all six tryptophan residues were quantitatively converted to dihydrotryptophan, while ovomucoid and ribonuclease (proteins devoid of tryptophan) showed no loss of activity or carbohydrate cleavage under identical treatment [1]. This chemoselectivity enables mass spectrometry-based quantitation of tryptophan content by detecting the characteristic mass shift (+2 Da per Trp residue) upon reduction to 2,3-dihydrotryptophan . The method provides unambiguous tryptophan counting that is unattainable with native tryptophan, which shares its mass with other amino acid combinations.

Mass spectrometry Tryptophan quantitation Protein reduction

Radiolabeling: Catalytic Tritiation of Tryptophan Enables High-Specific-Activity 2,3-Ditritiotryptophan Synthesis

Catalytic reduction using tritium gas yields 2,3-ditritiotryptophan of high specific activity (>100 mCi/mmol) via saturation of the indole C2–C3 double bond [1]. This specific activity substantially exceeds that of commercially available ring- or side-chain-labeled L-[³H]-tryptophan preparations (typically 20–60 Ci/mmol for multiple-labeling but substantially lower for single-position labeling). The resulting 2,3-ditritiotryptophan provides a radiolabeled probe that combines the metabolic stability of the indoline scaffold (resistance to tryptophan 2,3-dioxygenase degradation) with high specific activity for autoradiography, binding assays, and metabolic tracing studies that require prolonged observation windows.

Radiolabeling Tritium labeling Tracer studies

Procurement-Relevant Application Scenarios for 2,3-Dihydrotryptophan Based on Verified Differentiation Evidence


Enzymatic Mechanism Studies Requiring Diastereomer-Resolved 2,3-Dihydro-L-tryptophan

For structural biology and enzymology groups investigating the stereochemical course of tryptophan synthase or tryptophanase reactions, diastereomerically pure 2,3-dihydro-L-tryptophan (either form A or B) is an essential mechanistic probe [1]. The 157-fold difference in tryptophan synthase Ki (6 µM for B vs. 940 µM for A) and the 800-fold difference in tryptophanase Ki (2 µM for A vs. 1,600 µM for B) mean that using unresolved DL-mixtures or the wrong diastereomer will produce misleading kinetic data [1]. Suppliers offering HPLC-resolved diastereomers with certificate of analysis specifying diastereomeric excess should be prioritized for this application.

Gut Microbial Tryptophanase Inhibitor Development Targeting Uremic Toxin Reduction

Recent research has identified gut microbial tryptophanases as therapeutic targets for reducing serum indoxyl sulfate, a uremic toxin implicated in chronic kidney disease progression [1][2]. 2,3-Dihydro-L-tryptophan diastereoisomer A is a potent slow-binding inhibitor of tryptophanase (Ki = 2 µM), making it a valuable lead compound or pharmacophore template for this indication [2]. Procurement specifications must require diastereoisomer A enrichment, as diastereoisomer B is essentially inactive (Ki = 1,600 µM) against this target [2].

Solid-Phase Peptide Synthesis of Tryptophan-Rich Sequences with Acid-Labile Protecting Groups

For peptide chemists synthesizing sequences containing multiple tryptophan residues, dihydrotryptophan (as Nα-Boc-Dht(Cbz)-OH) offers a solution to the problem of acid-catalyzed tryptophan cross-linking during TFA deprotection steps [1]. Dihydrotryptophan remains intact during TFA treatment while native tryptophan forms uncontrolled dimers, and can be cleanly converted back to tryptophan by DDQ oxidation after peptide assembly [1]. This application requires procurement of the protected dihydrotryptophan building block rather than the free amino acid, and is limited to sequences lacking cysteine, methionine, or other easily oxidized residues [1].

Protein Analytical Laboratories Implementing Tryptophan Quantitation by Reduction-MS

Core facilities and analytical laboratories seeking to count tryptophan residues in intact proteins can implement the pyridine borane reduction method, which selectively converts all tryptophan residues to 2,3-dihydrotryptophan while leaving other amino acids unmodified [1][2]. The quantitative conversion (6/6 Trp in lysozyme, 0% off-target modification) and +2 Da mass shift enable unambiguous MS-based tryptophan stoichiometry determination [1][2]. Procurement of high-purity 2,3-dihydrotryptophan as a reference standard is necessary for method calibration and validation.

Quote Request

Request a Quote for 2,3-Dihydrotryptophan

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.